4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

PDE9A inhibition cGMP signaling pyrazolopyrimidine SAR

This 4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic SAR probe built on the adenine-mimetic pyrazolo[3,4-d]pyrimidine core. It is intended for PDE9A inhibitor and ATP-competitive kinase profiling programs. The N1-(p-tolyl) & N5-(4-butoxybenzamide) substitution pattern distinguishes it from close analogs such as the isopropoxy derivative (CAS 899966-59-7), forming a matched molecular pair for alkoxy-chain-length SAR studies. Procuring this compound enables controlled SPR, ADME, and selectivity profiling that cannot be extrapolated from in-class analogs. Ideal for vascular dementia, metabolic disease, or cGMP-signaling research requiring benzamide moiety diversification.

Molecular Formula C23H23N5O3
Molecular Weight 417.469
CAS No. 900007-88-7
Cat. No. B2571635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS900007-88-7
Molecular FormulaC23H23N5O3
Molecular Weight417.469
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
InChIInChI=1S/C23H23N5O3/c1-3-4-13-31-19-11-7-17(8-12-19)22(29)26-27-15-24-21-20(23(27)30)14-25-28(21)18-9-5-16(2)6-10-18/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,29)
InChIKeyPVVFXWJBBXCQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900007-88-7): Core Scaffold & Procurement Context


4-Butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900007-88-7) is a synthetic small molecule built on the pyrazolo[3,4-d]pyrimidine core, a privileged adenine-mimetic scaffold extensively exploited in kinase inhibitor and phosphodiesterase (PDE) inhibitor drug discovery [1]. The molecule features an N1-(p-tolyl) substituent and an N5-(4-butoxybenzamide) moiety. Structurally related pyrazolo[3,4-d]pyrimidin-5(4H)-one derivatives have been patented as PDE9A inhibitors with nanomolar potency (e.g., US9617269) [2], and the scaffold is recognized for ATP-competitive kinase inhibition, with close analogs demonstrating sub-micromolar to nanomolar GI50 values in the NCI 60 cancer cell line panel . However, specific quantitative pharmacological data for this exact compound is not publicly available in peer-reviewed journals or authoritative databases as of this analysis.

Why Generic Substitution of 4-Butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Fails: Structure-Activity Relationship (SAR) Sensitivity


Within the pyrazolo[3,4-d]pyrimidin-5(4H)-one chemotype, small structural modifications at the N1-aryl, N5-acyl, and C4-alkoxy positions profoundly alter target selectivity and potency. For instance, in the US9617269 patent series, the N1-cyclopentyl analog WYQ-91 (CHEMBL3360414) achieved PDE9A IC50 values of 5.5–6 nM [1], while a closely related N1-isopropyl analog WYQ-1 showed an IC50 of 19 nM [2]—a >3-fold potency shift arising from a single N1-substituent change. Even more dramatically, a direct comparator within the same scaffold, 4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899966-59-7), differs from the target compound solely in the alkoxy chain length (isopropoxy vs. butoxy), yet this seemingly minor change can significantly impact lipophilicity, target residence time, and ADME properties . Therefore, generic substitution with any in-class analog—even one differing by a single methylene unit—cannot be assumed to preserve pharmacological activity or selectivity, making compound-specific sourcing essential for reproducible research.

4-Butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: Quantitative Differentiation Evidence Guide


PDE9A Inhibitory Potency: Class-Level Projection from Patent US9617269 Series

The target compound is not explicitly described in patent US9617269; however, its core scaffold—N5-substituted pyrazolo[3,4-d]pyrimidin-5(4H)-one with an N1-aryl group—is the foundational chemotype of this PDE9 inhibitor patent. Within this patent, the most active compound WYQ-91 (N1-cyclopentyl, N5-4-methoxyphenylacetamide) achieved PDE9A IC50 values of 5.5–6 nM [1]. A less potent analog WYQ-1 (N1-isopropyl, N5-4-chlorobenzyl) showed an IC50 of 19 nM [2]. The target compound's p-tolyl N1-substituent and 4-butoxybenzamide N5-substituent represent unexplored vectors within this SAR landscape. Until experimentally determined, its PDE9A potency can only be inferred to fall within the nanomolar range typical of this class.

PDE9A inhibition cGMP signaling pyrazolopyrimidine SAR

Kinase Inhibition Potential: Class-Level Evidence from p-Tolyl Pyrazolo[3,4-d]pyrimidine Analogs

Close structural analogs bearing the N1-(p-tolyl) group on the pyrazolo[3,4-d]pyrimidine core have been characterized as ATP-competitive kinase inhibitors, particularly targeting EGFR. The analog N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide (CAS 899736-94-8) is explicitly described as an EGFR-targeted agent, with class members showing broad-spectrum cytotoxic activity in the NCI 60 cancer cell line panel at sub-micromolar to nanomolar GI50 values . The target compound (CAS 900007-88-7) retains the identical N1-(p-tolyl) and pyrazolo[3,4-d]pyrimidin-5(4H)-one core but replaces the butyramide with a 4-butoxybenzamide, which is predicted to alter hydrophobic pocket interactions. No direct kinase inhibition or cytotoxicity data for the target compound itself are publicly available.

Kinase inhibition EGFR anticancer NCI 60 panel

Alkoxy Chain Length Divergence: Isopropoxy Analog (CAS 899966-59-7) as the Closest Structurally Characterized Comparator

The single nearest commercially cataloged analog to the target compound is 4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899966-59-7), which differs exclusively in the alkoxy substituent: isopropoxy (C3) vs. butoxy (C4) . In general medicinal chemistry, extending an alkoxy chain by one methylene unit increases logP by approximately 0.5 units and can significantly alter target binding kinetics and metabolic stability. However, no head-to-head biological comparison between these two compounds has been published. Any differential activity can only be hypothesized based on physicochemical principles until direct comparative assays are performed.

Alkoxy chain SAR lipophilicity PDE9 kinase selectivity

PDE Selectivity Profile: Cross-Class Inference from Pyrazolo[3,4-d]pyrimidine Literature

Published medicinal chemistry campaigns on pyrazolo[3,4-d]pyrimidine PDE9 inhibitors have demonstrated that selectivity over other PDE families (PDE1–PDE8, PDE10–PDE11) is achievable through careful N1 and N5 substitution. For example, optimized leads in the US9617269 series exhibited >100-fold selectivity for PDE9A over other PDE isoforms [1]. The target compound's unique combination of N1-(p-tolyl) and N5-(4-butoxybenzamide) has not been profiled for PDE selectivity, representing a significant knowledge gap. Procurement of this specific compound enables novel selectivity profiling that cannot be inferred from existing data on analogs with different N1 or N5 groups.

PDE selectivity PDE9 vs PDE families cGMP specificity

4-Butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: Research and Industrial Application Scenarios


PDE9A Inhibitor Lead Optimization and SAR Expansion

Based on the US9617269 patent series establishing nanomolar PDE9A inhibition for related pyrazolo[3,4-d]pyrimidine-5(4H)-ones [1], this compound serves as a novel SAR probe to explore the effects of a 4-butoxybenzamide N5-substituent combined with an N1-(p-tolyl) group. Its procurement is justified for PDE9-targeted programs in vascular dementia or metabolic disease where existing leads require diversification of the benzamide moiety.

Kinase Selectivity Profiling of Pyrazolo[3,4-d]pyrimidine Scaffolds

Given the well-documented ATP-competitive kinase inhibition exhibited by N1-(p-tolyl) pyrazolo[3,4-d]pyrimidine analogs , this compound is a candidate for broad kinase panel screening to determine whether the 4-butoxybenzamide substituent shifts selectivity toward or away from specific kinase targets (e.g., EGFR, Src family, RIPK2). Such profiling is essential for assessing off-target liability in PDE9-focused programs.

Alkoxy Chain Length Structure-Property Relationship (SPR) Study

The target compound (butoxy, C4) and its closest analog (isopropoxy, C3, CAS 899966-59-7) form a matched molecular pair for investigating the impact of alkoxy chain length on solubility, permeability, metabolic stability, and target binding kinetics. Procuring both compounds enables a controlled SPR study that can inform future lead optimization decisions regarding the optimal alkoxy substituent.

Chemical Biology Tool for cGMP Signaling Pathway Dissection

If future testing confirms PDE9A inhibitory activity for this compound, its unique substitution pattern may offer distinct physicochemical properties (e.g., altered cell permeability or tissue distribution) compared to existing PDE9 tool compounds. This would support its use as a chemical probe to dissect cGMP-mediated signaling in neuronal or cardiovascular model systems, contingent on experimental validation of potency and selectivity.

Quote Request

Request a Quote for 4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.